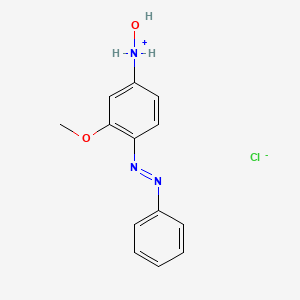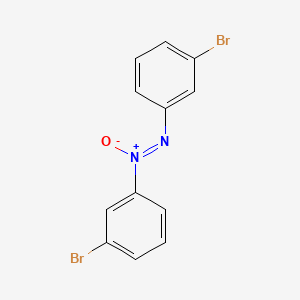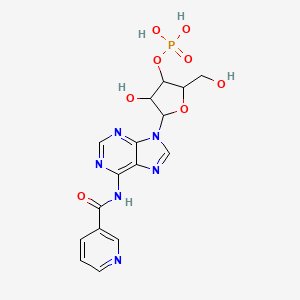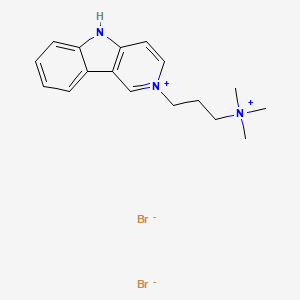
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride is a chemical compound with the molecular formula C13H13N3O2·HCl. It is known for its vibrant color and is often used in dyeing processes. The compound is characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. The reaction conditions often require acidic environments to facilitate the diazotization process. For instance, aniline can be treated with nitrous acid in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with a phenolic compound under controlled pH conditions to yield the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters. The use of high-purity starting materials and stringent quality control measures are crucial in industrial production to meet the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Chromophoric Properties: The azo group (-N=N-) is responsible for the compound’s ability to absorb light and impart color.
Biological Interactions: In biological systems, the compound can interact with cellular components, leading to staining or marking of specific structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N-hydroxy-4-(phenylazo)-: Similar structure but lacks the methoxy group.
Benzenamine, N-hydroxy-3-methoxy-4-(methylazo)-: Similar structure but with a methyl group instead of a phenyl group in the azo linkage.
Uniqueness
Benzenamine, N-hydroxy-3-methoxy-4-(phenylazo)-, monohydrochloride is unique due to the presence of both the methoxy and phenylazo groups, which confer distinct chemical and physical properties. These structural features enhance its chromophoric properties and make it suitable for specific applications in dyeing and staining processes.
Eigenschaften
CAS-Nummer |
64042-14-4 |
|---|---|
Molekularformel |
C13H14ClN3O2 |
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
hydroxy-(3-methoxy-4-phenyldiazenylphenyl)azanium;chloride |
InChI |
InChI=1S/C13H13N3O2.ClH/c1-18-13-9-11(16-17)7-8-12(13)15-14-10-5-3-2-4-6-10;/h2-9,16-17H,1H3;1H |
InChI-Schlüssel |
CUQVPVSKCOSVPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[NH2+]O)N=NC2=CC=CC=C2.[Cl-] |
Verwandte CAS-Nummern |
80830-33-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dichloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B14163329.png)



![N-[4,6-Difluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3,4,5-triethoxybenzamide](/img/structure/B14163352.png)
![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)


![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14163374.png)

![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)

![3-Pyridinecarbonitrile, 5-fluoro-2-[[(1S)-1-(5-fluoro-2-pyrimidinyl)ethyl]amino]-6-[(1-methyl-1H-imidazol-4-yl)amino]-](/img/structure/B14163411.png)

